molecular formula C10H8ClN3 B11976333 6-Chloro-5-phenylpyrimidin-4-amine CAS No. 3974-20-7

6-Chloro-5-phenylpyrimidin-4-amine

Cat. No.: B11976333
CAS No.: 3974-20-7
M. Wt: 205.64 g/mol
InChI Key: SLTKLMFYACILQM-UHFFFAOYSA-N
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Description

6-Chloro-5-phenylpyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-phenylpyrimidin-4-amine typically involves the chlorination of 5-phenylpyrimidin-4-amine. One common method includes the use of Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection of the (dimethylamino)methylene protecting groups . Another approach involves the oxidation of 6-methylpyrimidyl-2,4(1H,3H)-dione followed by hydrogen chlorination at the 5-position .

Industrial Production Methods

For industrial production, the method involving 6-methylpyrimidyl-2,4(1H,3H)-dione as the initial raw material is preferred due to its simplicity, stability, and high yield. This method is suitable for large-scale production and involves oxidation, chlorination, and condensation steps .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-phenylpyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6-position can be substituted with different nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can modify the functional groups on the pyrimidine ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-5-phenylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group at the 5-position and chlorine atom at the 6-position make it a valuable compound for medicinal chemistry research, particularly in the development of CDK inhibitors and anti-inflammatory agents.

Properties

CAS No.

3974-20-7

Molecular Formula

C10H8ClN3

Molecular Weight

205.64 g/mol

IUPAC Name

6-chloro-5-phenylpyrimidin-4-amine

InChI

InChI=1S/C10H8ClN3/c11-9-8(10(12)14-6-13-9)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14)

InChI Key

SLTKLMFYACILQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CN=C2Cl)N

Origin of Product

United States

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